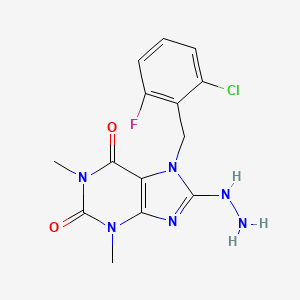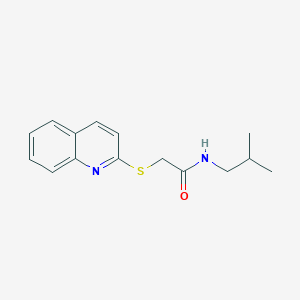![molecular formula C13H22Cl2N2O3 B4451149 1-[2-(1,3-Benzodioxol-5-ylmethylamino)ethylamino]propan-2-ol;dihydrochloride](/img/structure/B4451149.png)
1-[2-(1,3-Benzodioxol-5-ylmethylamino)ethylamino]propan-2-ol;dihydrochloride
Overview
Description
Preparation Methods
The synthesis of 1-[2-(1,3-Benzodioxol-5-ylmethylamino)ethylamino]propan-2-ol;dihydrochloride typically involves multiple steps:
Formation of the Benzodioxole Ring: The initial step involves the formation of the benzodioxole ring through a cyclization reaction.
Alkylation: The benzodioxole ring is then alkylated to introduce the 1,3-benzodioxol-5-ylmethyl group.
Amination: The alkylated product undergoes amination to introduce the ethylamino group.
Hydroxylation: The final step involves the hydroxylation of the propan-2-ol moiety.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-[2-(1,3-Benzodioxol-5-ylmethylamino)ethylamino]propan-2-ol;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[2-(1,3-Benzodioxol-5-ylmethylamino)ethylamino]propan-2-ol;dihydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study biological processes involving benzodioxole derivatives.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-(1,3-Benzodioxol-5-ylmethylamino)ethylamino]propan-2-ol;dihydrochloride involves its interaction with specific molecular targets. It may act on neurotransmitter receptors or enzymes, modulating their activity and influencing biological pathways. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
1-[2-(1,3-Benzodioxol-5-ylmethylamino)ethylamino]propan-2-ol;dihydrochloride can be compared with other benzodioxole derivatives, such as:
- 1-(1,3-Benzodioxol-5-yl)-2-(methylamino)propan-1-one
- 1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)butan-1-one
- 1-(1,3-Benzodioxol-5-yl)-2-(methylamino)butan-1-one
These compounds share structural similarities but differ in their functional groups and side chains, which influence their chemical properties and biological activities
Properties
IUPAC Name |
1-[2-(1,3-benzodioxol-5-ylmethylamino)ethylamino]propan-2-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3.2ClH/c1-10(16)7-14-4-5-15-8-11-2-3-12-13(6-11)18-9-17-12;;/h2-3,6,10,14-16H,4-5,7-9H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWDFQSHYEIAGOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCCNCC1=CC2=C(C=C1)OCO2)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-[(4-benzyl-1-piperazinyl)carbonyl]-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4451076.png)
![6-(1-azepanylcarbonyl)-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4451105.png)

![N-(4-methoxybenzyl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4451117.png)


![N-ethyl-1-[(3-phenylpropyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4451132.png)
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(7-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide](/img/structure/B4451141.png)
![2-[1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl]ethanol](/img/structure/B4451153.png)
![methyl 1-{4-[(methylsulfonyl)amino]benzoyl}-4-piperidinecarboxylate](/img/structure/B4451163.png)
![2-fluoro-N-(3-{(2-methoxyethyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-3-oxopropyl)benzamide](/img/structure/B4451167.png)
![2-[(4-ethoxy-3-methylphenyl)sulfonyl-methylamino]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B4451170.png)
